molecular formula C18H18Cl2N4O2 B3911230 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine

4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine

Numéro de catalogue B3911230
Poids moléculaire: 393.3 g/mol
Clé InChI: JDXQJIBNORCLCN-CIAFOILYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also referred to as TAK-285 and is a member of the piperazinamine class of drugs. It is a potent and selective inhibitor of human epidermal growth factor receptor 2 (HER2) kinase, which is a transmembrane receptor protein that plays a crucial role in the regulation of cell growth and differentiation.

Mécanisme D'action

The mechanism of action of 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine involves the inhibition of this compound kinase activity. This compound is a member of the human epidermal growth factor receptor family and plays a crucial role in the regulation of cell growth and differentiation. Overexpression of this compound is associated with several types of cancer, and inhibition of this compound kinase activity has been shown to be an effective therapeutic strategy for this compound-positive cancer. This compound binds to the ATP-binding site of this compound and prevents the transfer of phosphate groups to downstream signaling molecules, thereby inhibiting cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in several preclinical models. In vitro studies have shown that this compound exhibits potent inhibitory activity against this compound kinase and inhibits downstream signaling pathways, such as Akt and ERK1/2. In vivo studies have shown that this compound exhibits antitumor activity in this compound-positive xenograft models and can overcome resistance to other this compound-targeted therapies. However, further studies are required to determine the safety and efficacy of this compound in clinical trials.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine in lab experiments include its potent inhibitory activity against this compound kinase and its potential to overcome resistance to other this compound-targeted therapies. This compound can be used in vitro and in vivo studies to investigate the molecular mechanisms of this compound signaling and to evaluate the efficacy of this compound-targeted therapies. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in clinical trials.

Orientations Futures

Several future directions for the research on 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine can be identified. First, further studies are required to determine the safety and efficacy of this compound in clinical trials. Second, the potential of this compound to overcome resistance to other this compound-targeted therapies should be investigated in preclinical models. Third, the combination of this compound with other targeted therapies or chemotherapy should be evaluated to determine the potential for synergistic effects. Fourth, the development of more potent and selective inhibitors of this compound kinase should be investigated to improve the efficacy and safety of this compound-targeted therapies. Finally, the potential of this compound to target other members of the human epidermal growth factor receptor family, such as EGFR and HER3, should be explored.

Applications De Recherche Scientifique

The potential therapeutic applications of 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine have been extensively studied in scientific research. This compound has been shown to exhibit potent inhibitory activity against this compound kinase, which is overexpressed in several types of cancer, including breast, gastric, and ovarian cancer. Therefore, it has been investigated as a potential treatment option for this compound-positive cancer. In addition, this compound has also been studied for its potential to overcome resistance to other this compound-targeted therapies, such as trastuzumab and lapatinib.

Propriétés

IUPAC Name

(E)-1-(4-chloro-3-nitrophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N4O2/c19-16-4-1-14(2-5-16)13-22-7-9-23(10-8-22)21-12-15-3-6-17(20)18(11-15)24(25)26/h1-6,11-12H,7-10,13H2/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXQJIBNORCLCN-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine
Reactant of Route 2
Reactant of Route 2
4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine
Reactant of Route 3
4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine
Reactant of Route 4
4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine
Reactant of Route 5
Reactant of Route 5
4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.